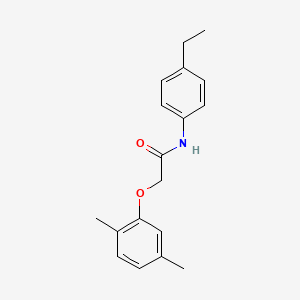

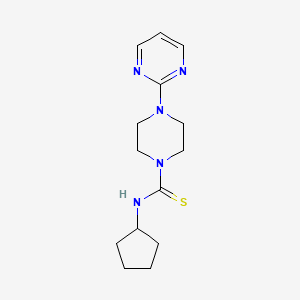

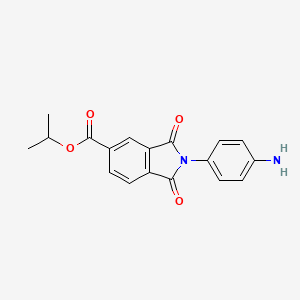

![molecular formula C17H17N3O B5860586 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including "N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide," often involves innovative strategies to form the complex fused heterocyclic structure efficiently. One common approach is the use of ionic liquids as reaction media, which facilitates the synthesis of 3-aminoimidazo[1,2-a]pyridines in good to excellent yields. The reaction workup is simplified, and the ionic liquid can be easily separated from the product and reused, highlighting the green chemistry aspect of this synthesis method (Shaabani et al., 2006).

Molecular Structure Analysis

The crystal structure and vibrational properties of imidazo[1,2-a]pyridine derivatives, including "this compound," have been characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies provide detailed information on the molecular geometry, confirming the fused heterocyclic structure. Additionally, vibrational spectroscopy, such as FT-IR, coupled with theoretical calculations, offers insights into the compound's characteristic vibrational absorption bands, which are essential for understanding molecular interactions and stability (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "this compound" can be explored through various chemical transformations, such as N-directed ortho double C-H activation, leading to selective bis-cyanation of arylimidazo[1,2-α]pyridines. This process demonstrates the compound's ability to undergo functionalization at specific positions, enabling the synthesis of cyanated imidazo[1,2-a]pyridines with broad functional group tolerance (Xinju Zhu et al., 2017).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The high crystallinity of these compounds facilitates their purification, either by direct recrystallization or silica gel column chromatography, making them suitable for further chemical studies and applications (Brandi S. Santaniello et al., 2017).

Mechanism of Action

Target of Action

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide is a complex compound with potential biological activity. Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to have significant biological and therapeutic value .

Mode of Action

For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-2, an enzyme that plays a role in inflammation and pain .

Biochemical Pathways

Related compounds have been shown to affect the arachidonic acid cascade, a key biochemical pathway involved in inflammation and pain .

Result of Action

Related compounds have been shown to have significant anti-inflammatory effects, potentially through the inhibition of cox-2 .

Future Directions

properties

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-8-15(21)19-17-16(13-9-4-3-5-10-13)18-14-11-6-7-12-20(14)17/h3-7,9-12H,2,8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGVSRGDLAZWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

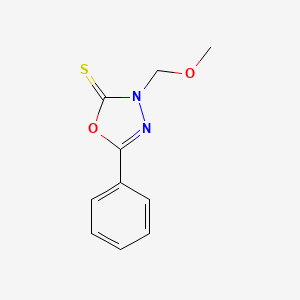

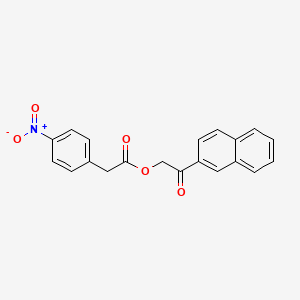

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)

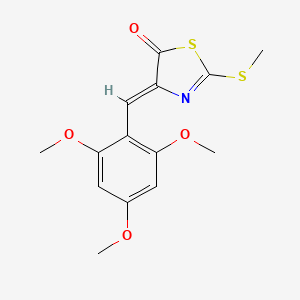

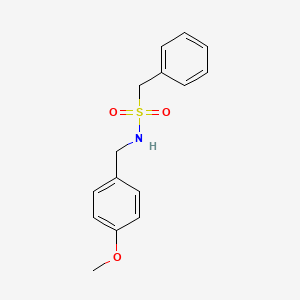

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)

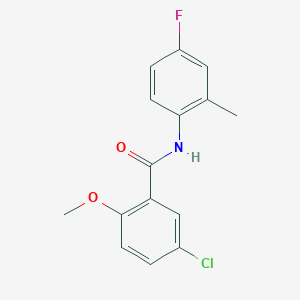

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)

![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)